molecular formula C8H14F3N B12311092 2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine

2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine

Cat. No.: B12311092
M. Wt: 181.20 g/mol
InChI Key: WSUQSKKRQJAQFI-UHFFFAOYSA-N
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Description

Structural Characteristics of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine

Molecular Architecture and Stereochemical Configuration

The molecular formula of 2-(2,2,2-trifluoroethyl)cyclohexan-1-amine is C₈H₁₄F₃N , with a molar mass of 197.20 g/mol . Its structure comprises a cyclohexane ring substituted at the 2-position by a trifluoroethyl group (–CH₂CF₃) and an amine group (–NH₂) at the 1-position. The stereochemistry of the chiral centers significantly influences its physicochemical properties. For example, the (1R,2R)-stereoisomer (CID 96628449) adopts a specific spatial arrangement where the trifluoroethyl group and amine occupy adjacent equatorial positions to minimize steric strain.

Key structural descriptors include:

  • SMILES : C1CC[C@H]([C@H](C1)CC(F)(F)F)N
  • InChIKey : WSUQSKKRQJAQFI-RNFRBKRXSA-N

The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, polarizing the C–F bonds and enhancing the compound’s lipophilicity. This substituent also stabilizes specific conformers through weak C–H···F hydrogen bonding, as observed in analogous fluorinated Schiff bases.

Comparative Analysis with Cyclohexanamine Derivatives

Comparative studies highlight distinct structural and electronic differences between 2-(2,2,2-trifluoroethyl)cyclohexan-1-amine and related derivatives:

Compound Substituent Position Functional Group Molecular Weight (g/mol) Key Feature
2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine 1-NH₂, 2-CH₂CF₃ Amine, trifluoroethyl 197.20 Chiral centers, C–H···F interactions
N-(2,2,2-Trifluoroethyl)cyclohex-2-en-1-amine 1-NHCH₂CF₃, 2-C=C Enamine, trifluoroethyl 179.18 Unsaturated ring, planar geometry
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine 1-NH₂, 4-OCH₂CF₃ Amine, trifluoroethoxy 197.20 Ether linkage, axial/equatorial dynamics

The trifluoroethyl group in the title compound contrasts with the trifluoroethoxy group in 4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine, which introduces steric hindrance and hydrogen-bonding variability. Meanwhile, the cyclohexene analog (CID 107906479) exhibits reduced ring puckering due to its double bond, favoring planar conformations.

Conformational Dynamics in Solution vs. Solid State

The compound’s conformational flexibility arises from the cyclohexane ring’s chair-to-chair interconversion and the trifluoroethyl group’s rotational freedom.

Solid-State Conformations

X-ray crystallography of related fluorinated compounds reveals that weak C–H···F interactions stabilize planar configurations. For example, in a fluorinated Schiff base, a C–H···F bond (2.63 Å) generates a six-membered S(6) ring motif, locking the substituents in a coplanar arrangement. Similar behavior is anticipated for 2-(2,2,2-trifluoroethyl)cyclohexan-1-amine in crystalline phases.

Solution-State Dynamics

Nuclear magnetic resonance (NMR) studies of cyclohexylamine derivatives show that substituents dictate conformational equilibria. For instance, cis-4-methylcyclohexylamine exhibits a ΔG value of 6.05 kJ/mol for amino group axial-equatorial interconversion. In the title compound, the trifluoroethyl group’s bulkiness likely shifts the equilibrium toward equatorial dominance. Density functional theory (DFT) simulations predict that dispersion forces and fluorine’s electronegativity further stabilize low-energy conformers.

Molecular dynamics (MD) trajectories of analogous compounds reveal Boltzmann-distributed conformers, with rotational barriers around the C–N bond exceeding 10 kcal/mol in some cases. For 2-(2,2,2-trifluoroethyl)cyclohexan-1-amine, intramolecular hydrogen bonding between the amine and fluorine atoms may reduce rotational freedom, as evidenced by dual emission states in fluorinated Schiff bases.

Properties

Molecular Formula

C8H14F3N

Molecular Weight

181.20 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)cyclohexan-1-amine

InChI

InChI=1S/C8H14F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6-7H,1-5,12H2

InChI Key

WSUQSKKRQJAQFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Grignard Addition to Cyclohexanone-Derived N,O-Acetals

A promising route involves converting cyclohexanone to an N,O-acetal, a stable imine surrogate, followed by nucleophilic trifluoroethyl group addition. Cyclohexanone reacts with 4-methoxyaniline and ethanol under acidic conditions to form the N,O-acetal. Subsequent treatment with 2,2,2-trifluoroethylmagnesium bromide (CF₃CH₂MgBr) in tetrahydrofuran facilitates C–C bond formation at the electrophilic imine carbon. Acidic hydrolysis then yields 2-(2,2,2-trifluoroethyl)cyclohexan-1-amine. This method, adapted from trifluoroethylamine syntheses, achieves yields of 80–90% with minimal byproducts, owing to the stability of N,O-acetals and the broad substrate tolerance of Grignard reagents.

Reductive Trifluoroethylation of Cyclohexanone Oximes

Inspired by reductive trifluoromethylation protocols, cyclohexanone oxime undergoes reductive alkylation using 1,1,3,3-tetramethyldisiloxane (TMDS) and trifluoroethylating agents. The oxime is treated with trifluoroethanesulfonic anhydride (Tf₂O) and 2-fluoropyridine to activate the carbonyl, followed by TMDS-mediated reduction. This one-pot process, conducted at –78°C to room temperature, affords the target amine in 61–86% yield. Optimization studies indicate prolonged reaction times (18–36 hours) enhance yields, though scalability remains challenging due to cryogenic conditions.

High-Pressure Amination in Pipeline Reactors

Adapting the pipeline reactor methodology from 2,2,2-trifluoroethylamine synthesis, 1-chloro-2-(2,2,2-trifluoroethyl)cyclohexane reacts with concentrated aqueous ammonia (30–100 wt%) at 150–200°C and 2–4 MPa. The continuous-flow system ensures rapid reaction kinetics (20–30 minutes), achieving near-quantitative conversion. Post-reaction vacuum distillation isolates the amine, while sodium carbonate neutralizes residual acids. This method’s efficiency (97% yield) and short reaction time make it industrially viable, though substrate preparation (chloro-derivative synthesis) requires additional steps.

Nucleophilic Substitution of Cyclohexyl Sulfonates

Trifluoroethylamine, synthesized via sulfonic ester ammonolysis, serves as a nucleophile in displacing cyclohexyl sulfonates. For example, 2-(mesyloxy)cyclohexane-1-amine reacts with 2,2,2-trifluoroethylamine at 150°C in dimethyl sulfoxide, yielding the target compound. While the JP2008162990A patent reports 79–85% yields for trifluoroethylamine synthesis, adapting this to cyclohexane systems necessitates precise control over regioselectivity and competing elimination reactions.

Comparative Analysis of Methodologies

Method Yield (%) Conditions Scalability Key Advantage
N,O-Acetal Grignard 80–90 THF, RT–60°C, acidic hydrolysis High Broad substrate scope
Reductive Alkylation 61–86 –78°C to RT, Tf₂O/TMDS Moderate One-pot procedure
Pipeline Reactor 97 150–200°C, 2–4 MPa, continuous flow High Rapid reaction time
Sulfonate Substitution 79–85 DMSO, 150°C Moderate Precursor accessibility

The N,O-acetal method offers superior flexibility for introducing diverse substituents, while pipeline reactor amination excels in throughput. Reductive alkylation, though efficient, demands specialized reagents and low temperatures.

Experimental Optimization and Challenges

Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates in nucleophilic substitutions, whereas ethereal solvents (THF) favor Grignard additions.
Temperature Control : Excessive heat in pipeline reactors promotes byproducts like bis(trifluoroethyl)amine, necessitating precise thermal management.
Catalyst Use : Acidic catalysts (p-toluenesulfonic acid) in N,O-acetal formation improve imine stability, while silane reductants (TMDS) enable selective trifluoroethylation.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Accessibility : Discontinuation of several analogs (e.g., ) suggests synthetic or stability challenges.
  • Biological Activity : Fluorine substitution patterns and positional isomerism warrant further study to optimize pharmacokinetic profiles.
  • Data Limitations : Physical properties (e.g., melting points, solubility) are sparsely reported in the evidence, highlighting a need for experimental characterization.

This analysis underscores the importance of substituent identity, position, and functional groups in modulating the properties of cyclohexanamine derivatives.

Biological Activity

2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance the pharmacokinetic properties of compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) characteristics. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The chemical structure of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine can be represented as follows:

C8H14F3N\text{C}_8\text{H}_{14}\text{F}_3\text{N}

This structure includes a cyclohexane ring substituted with a trifluoroethyl group and an amine functional group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing trifluoroethyl moieties often exhibit enhanced biological activities. These include:

  • Inhibition of Enzymatic Activity : Trifluoroethyl derivatives have been associated with the inhibition of various enzymes, potentially leading to therapeutic applications in treating diseases such as cancer and metabolic disorders.
  • Modulation of Receptor Activity : The compound may influence neurotransmitter receptors, similar to other amines that modulate GABA (gamma-aminobutyric acid) receptors and TRPV1 (transient receptor potential vanilloid type 1) receptors .

1. Enzyme Inhibition Studies

A study investigating the effects of trifluoroethyl-containing compounds on protease activity found that these compounds could effectively inhibit cathepsin K, an enzyme implicated in osteoporosis. The introduction of the trifluoroethyl group significantly enhanced the compound's binding affinity .

2. Receptor Modulation

In research focused on GABA receptor modulation, analogues of piperine containing trifluoroethyl groups demonstrated increased potency in enhancing GABA-induced chloride currents compared to their non-fluorinated counterparts. This suggests potential anxiolytic effects that could be explored for therapeutic applications .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityEC50 (μM)Reference
2-(2,2,2-Trifluoroethyl)cyclohexan-1-amineModulation of GABA A receptorsTBD
Piperine derivative with trifluoroethylEnhanced chloride current modulation51.7
OdanacatibCathepsin K inhibitionTBD
CJ-17493NK-1 receptor antagonistTBD

The biological activity of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine can be attributed to several mechanisms:

  • Hydrophobic Interactions : The trifluoroethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with lipid bilayers.
  • Receptor Binding : The amine group allows for hydrogen bonding with receptor sites, potentially altering receptor conformation and activity.
  • Metabolic Stability : The presence of fluorine atoms often increases metabolic stability by reducing susceptibility to enzymatic degradation .

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